4-(2-chlorophenyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Description
This polycyclic heteroaromatic compound features a complex tetracyclic core comprising sulfur (thia) and nitrogen (aza) atoms, with a 2-chlorophenyl substituent and four methyl groups at positions 12 and 12. Its molecular formula is C₂₀H₁₇ClN₅S, and its molecular weight is approximately 400.9 g/mol (estimated).
Properties
IUPAC Name |
4-(2-chlorophenyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5S/c1-19(2)9-12-14-17-23-16(11-7-5-6-8-13(11)21)24-26(17)10-22-18(14)27-15(12)20(3,4)25-19/h5-8,10,25H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURKWCFJWHTGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves multiple steps, starting with the preparation of the chlorophenyl precursorThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(2-chlorophenyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(10-Thia-3,5,6,8-Tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]Hexadeca-1(9),2,4,7,11(16)-Pentaen-4-yl)Phenol
- Substituent: Phenol group at position 3.
- Key Differences: The phenol group increases hydrogen-bonding capacity (H-bond donor count = 1 vs. 0 in the target compound) and reduces hydrophobicity (LogP = 4 vs. ~5.5 estimated for the target). This enhances solubility but may reduce membrane permeability .
12-(4-Chlorophenyl)-7-Methyl-10-Phenyl-3,4,5,6,8,10-Hexaazatricyclo[7.3.0.0²,⁶]Dodeca-1(9),2,4,7,11-Pentaene
- Substituent : 4-Chlorophenyl (vs. 2-chlorophenyl in the target).
- Crystallographic data (R factor = 0.035) confirms a planar tetracyclic core, similar to the target compound .
Heteroatom and Methyl Group Modifications
16-Methyl-11-(2-Methylphenyl)-14-Phenyl-8,12-Dioxa-14,15-Diazatetracyclo[8.7.0.0²,⁷.0¹³,¹⁷]Heptadeca-2(7),3,5,13(17),15-Pentaene-10-Carbonitrile
6-Chloro-10-(2-Fluorophenyl)-14,14-Dimethyl-2,9-Diazatricyclo[9.4.0.0³,⁸]Pentadeca-1(11),3(8),4,6-Tetraen-12-One
- Substituent : 2-Fluorophenyl (vs. 2-chlorophenyl).
- Key Differences : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability but reduce lipophilicity (LogP ~4.2 vs. ~5.5 for the target) .
Physicochemical and Computational Properties
Table 1: Comparative Analysis of Structural and Computed Properties
Structural Similarity and Chemoinformatic Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to analogs with shared tetracyclic cores. Differences in substituents (e.g., chloro vs. methyl) reduce similarity scores to <0.5. The sulfur atom and nitrogen density are critical for high similarity, as seen in the 4-(phenol) analog (Tanimoto ~0.65) .
Crystallographic and Computational Tools
Structural determinations for these compounds rely on software like SHELXL (for refinement) and ORTEP-3 (for graphical representation), ensuring accurate bond-length and angle measurements (e.g., mean C–C bond length = 0.004 Å in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
